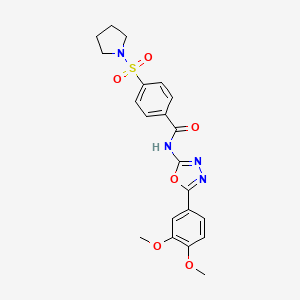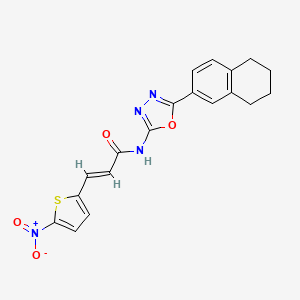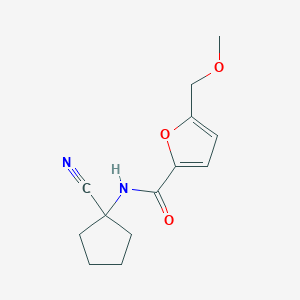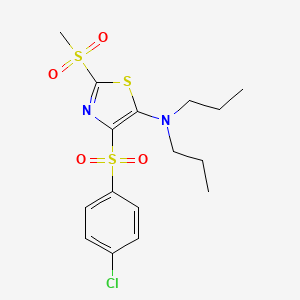![molecular formula C12H13ClF3NO B2595061 N-[4-氯-3-(三氟甲基)苯基]-2,2-二甲基丙酰胺 CAS No. 13691-92-4](/img/structure/B2595061.png)
N-[4-氯-3-(三氟甲基)苯基]-2,2-二甲基丙酰胺
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a small molecule that has been studied for its potential therapeutic applications. It has been suggested that it could be useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound and its analogues has been studied in the context of designing pharmacophore models for analgesics . The compounds were synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis
The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is represented by the empirical formula C12H13ClF3NO, and it has a molecular weight of 279.69 . The SMILES string representation of the molecule is O=C(C©©C)NC1=CC(C(F)(F)F)=C(Cl)C=C1 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential as an analgesic . The synthesized derivatives were evaluated for their analgesic action using the Hot Plate Method .科学研究应用
Synthesis of Other Compounds
This compound can be used as a building block in the synthesis of other complex molecules. For instance, it has been used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea .
Production of Urea Derivatives
It can be used in the production of urea derivatives such as [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea] and trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea .
Medicinal Chemistry
Trifluoromethylated nitrogen–heterocyclic compounds, which can be synthesized from this compound, have been extensively used in medicinal chemistry . The presence of fluorine atoms improves the electronegativity, increases bioavailability, metabolic stability, and lipophilicity of the compounds .
Pesticide or Fertilizer Production
The compound can also be used in the production of pesticides or fertilizers . The trifluoromethyl group can enhance the effectiveness of these products .
Materials Science
In the field of materials science, this compound can be used due to the unique properties imparted by the trifluoromethyl group .
Analgesic Potential
There is research indicating the potential use of this compound in the development of analgesics .
安全和危害
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
作用机制
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of cellular processes by controlling the acetylation of proteins.
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide affects the acetylation of histones, a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, impacting multiple biochemical pathways and their downstream effects .
Result of Action
The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can lead to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes affected .
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCSEASIYSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)
![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)
![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)
![3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2594995.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)


![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)